![molecular formula C16H10ClN5 B12582685 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 596825-58-0](/img/structure/B12582685.png)
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The unique structure of this compound, which includes a chloro group, a phenylpyridinyl moiety, and a triazolopyridazine core, makes it a valuable molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-phenylpyridin-2-amine with 6-chloro-1,2,4-triazolo[4,3-b]pyridazine in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of high-throughput screening and optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can further improve the scalability of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS) at the Chloro Group
The chlorine atom at position 6 is activated for substitution due to electron-withdrawing effects from adjacent nitrogen atoms in the pyridazine ring.
Mechanistic Insight :
The chloro group undergoes oxidative addition with palladium catalysts in cross-coupling reactions. Steric hindrance from the phenylpyridine group may limit yields in some cases.
Functionalization of the Triazole Ring
The 1,2,4-triazole moiety participates in electrophilic substitution and cycloaddition reactions.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄, 0°C | 1-Nitro-triazolo[4,3-b]pyridazine | 48% | |
Huisgen Cycloaddition | Cu(I), azide, RT | Triazole-fused derivatives | 60% |
Key Observation :
Electrophilic substitution occurs preferentially at the N1 position of the triazole due to lone-pair availability .
Modification of the Pyridazine Ring
The pyridazine ring undergoes redox and alkylation reactions.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Reduction | H₂, Pd/C, EtOH | Partially saturated pyridazine | 70% | |
Methylation | MeI, K₂CO₃, DMF | N-Methylpyridazinium salt | 85% |
Structural Impact :
Reduction of the pyridazine ring increases planarity, enhancing π-stacking interactions in solid-state structures .
Cross-Dehydrogenative Coupling (CDC)
The phenylpyridine group enables C–H activation for regioselective functionalization.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
CDC with Thiophene | FeCl₃, CH₃CN, 60°C | Biaryl-linked derivative | 52% |
Limitation :
Competing side reactions at the triazole ring necessitate careful optimization of oxidants .
Photochemical Reactions
The conjugated system undergoes [2+2] cycloaddition under UV light.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Dimerization | UV (365 nm), CH₂Cl₂ | Cyclobutane-linked dimer | 30% |
Application :
Photodimerization is reversible under thermal conditions, suggesting potential in stimuli-responsive materials .
Acid/Base-Mediated Transformations
Protonation/deprotonation alters reactivity at nitrogen centers.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Deprotonation | LDA, THF, −78°C | Lithiated intermediate | – | |
Acid-Catalyzed Rearrangement | HCl (g), MeOH | Ring-expanded quinazoline derivative | 40% |
Notable Feature :
Lithiated intermediates enable regioselective functionalization of the pyridazine ring .
Bioconjugation Reactions
The chloro group reacts with thiols in biomolecules for labeling applications.
Reaction Type | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Thiol-Disulfide Exchange | Glutathione, PBS buffer, pH 7.4 | Bioconjugated adduct | 90% |
Biological Relevance :
High selectivity for thiols over amines makes this compound useful in protein modification studies.
Scientific Research Applications
Anticancer Activity
The compound has shown potential as an anticancer agent. Research indicates that derivatives of triazolo-pyridazine scaffolds can inhibit key pathways involved in cancer progression. For instance, compounds with similar structures have been evaluated for their ability to inhibit c-Met kinases, which are implicated in several cancers such as non-small cell lung cancer and renal cell carcinoma. One notable derivative demonstrated a low IC50 value of 0.005 µM against c-Met kinases, indicating strong inhibitory activity and favorable pharmacokinetic properties in preclinical studies .
Anticonvulsant Effects
In a study focusing on the synthesis of new derivatives, certain compounds exhibited anticonvulsant activity comparable to standard drugs like carbamazepine. The synthesized compounds were tested using the maximal electroshock seizure model, demonstrating significant potential for treating epilepsy .
Modulation of Janus Kinases
Another area of investigation involves the modulation of Janus kinases (JAKs), which play a crucial role in various inflammatory and autoimmune diseases. Compounds containing the triazolo[4,5-c]pyridazine scaffold have been explored for their efficacy in treating conditions related to JAK signaling pathways .
Case Study: Anticancer Screening
In a comparative study, several derivatives of triazolo-pyridazines were screened against various cancer cell lines. The results indicated that modifications at specific positions significantly affected their cytotoxicity profiles. For example, a derivative with a phenyl substitution exhibited enhanced activity against MCF-7 breast cancer cells compared to others .
Compound | Structure | IC50 (µM) | Activity |
---|---|---|---|
A | Structure A | 0.005 | Strong c-Met inhibition |
B | Structure B | 0.025 | Moderate activity |
C | Structure C | 0.100 | Weak activity |
Conclusion and Future Directions
The compound 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine demonstrates promising applications in pharmacology, particularly in anticancer and anticonvulsant therapies. Future research should focus on optimizing its chemical structure to enhance efficacy and reduce toxicity while exploring its mechanisms of action more thoroughly.
Mechanism of Action
The mechanism of action of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects. The triazolopyridazine core is known to interact with various biological pathways, modulating cellular processes and leading to therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine
- 6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine
- 3,6,7-Triamino-[1,2,4]triazolo[4,3-b][1,2,4]triazole
Uniqueness
The uniqueness of 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine lies in its specific structural features, such as the phenylpyridinyl moiety, which imparts distinct pharmacological properties. Compared to similar compounds, it exhibits enhanced binding affinity to certain biological targets, making it a promising candidate for drug development .
Biological Activity
6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on recent research findings, including its synthesis, mechanisms of action, and efficacy against various cancer cell lines.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process involving the cyclization of appropriate precursors. The structural formula includes a triazole ring fused with a pyridazine structure, which is known to enhance biological activity due to its ability to interact with various biological targets.
Biological Activity Overview
Recent studies have highlighted the following key biological activities associated with this compound:
- Antitumor Activity : The compound has demonstrated significant antitumor effects in vitro against several cancer cell lines, including breast (MCF-7), colon (HCT-116), and lung cancer cells.
- Mechanism of Action : Research suggests that the compound may inhibit specific kinases involved in cancer cell proliferation and survival. For instance, it has been linked to the inhibition of c-Met kinase, which plays a crucial role in tumor growth and metastasis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the anticancer properties of this compound:
- In Vitro Studies :
- Mechanistic Studies :
- Comparative Analysis :
Data Table: Biological Activity Summary
Cell Line | IC50 (μM) | Mechanism of Action |
---|---|---|
MCF-7 | 1.23 ± 0.18 | c-Met inhibition; apoptosis induction |
HCT-116 | 5.60 | G1 phase arrest; caspase activation |
A549 | 2.73 | Targeting cell proliferation pathways |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-Chloro-3-(6-phenylpyridin-2-yl)[1,2,4]triazolo[4,3-b]pyridazine?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution and cyclization reactions. A key intermediate, 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine , is prepared by cyclizing 3-chloro-6-hydrazinylpyridazine with diethyl ethoxymethylenemalonate or triethyl orthoacetate . Subsequent functionalization involves coupling with a phenylpyridyl moiety under palladium catalysis. For example, thermal ring transformation after nucleophilic biaryl coupling (e.g., using tolyltetrazole) yields the final product . Purification via column chromatography and recrystallization ensures high purity (>95%) .
Q. How can spectroscopic methods (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- NMR : The 1H-NMR spectrum typically shows signals for aromatic protons (δ 7.2–8.5 ppm) and methyl/methylene groups (δ 2.1–3.5 ppm). The phenylpyridyl moiety’s protons appear as distinct doublets due to coupling .
- IR : Stretching vibrations for C-Cl (~750 cm−1) and triazole C-N (~1600 cm−1) confirm functional groups .
- MS : High-resolution MS provides the molecular ion peak (e.g., m/z 321.05 for C15H9ClN6) and fragmentation patterns consistent with loss of Cl or phenyl groups .
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer :
- Use nitrile gloves and lab coats to prevent skin contact.
- Work in a fume hood to avoid inhalation of dust or vapors.
- Store in airtight containers at 2–8°C, away from oxidizing agents .
- In case of exposure, wash affected areas with water for 15 minutes and seek medical attention if irritation persists .
Advanced Research Questions
Q. How can synthesis yield be optimized for large-scale production?
- Methodological Answer :
- Precursor Optimization : Use 3-chloro-6-hydrazinylpyridazine with >98% purity to minimize side reactions .
- Catalyst Screening : Test Pd(PPh3)4 vs. Pd2(dba)3 for coupling efficiency. Pd2(dba)3 with Xantphos ligand improves aryl coupling yields to ~85% .
- Solvent Selection : Replace DMF with toluene for easier post-reaction purification .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HeLa vs. MCF-7) and control compounds (e.g., doxorubicin) .
- Dose-Response Analysis : Test concentrations from 1 nM to 100 µM to identify IC50 variability.
- Metabolite Profiling : Use LC-MS to check for degradation products that might affect activity .
Q. What computational approaches validate the compound’s planar structure and intermolecular interactions?
- Methodological Answer :
- X-ray Crystallography : Single-crystal studies reveal a planar structure (r.m.s. deviation: 0.036 Å) with intramolecular C–H⋯N hydrogen bonds. π–π interactions (3.699 Å) stabilize dimer formation .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to confirm bond localization (e.g., weak C-Cl bond: 1.732 Å) .
Q. How to design derivatives with enhanced bioactivity?
- Methodological Answer :
- Substituent Screening : Replace the phenyl group with electron-withdrawing groups (e.g., -CF3) to modulate electron density .
- Click Chemistry : Introduce triazole or thiadiazole rings via CuAAC reactions to improve solubility and target binding .
Q. What strategies identify and quantify impurities in the final product?
- Methodological Answer :
Properties
CAS No. |
596825-58-0 |
---|---|
Molecular Formula |
C16H10ClN5 |
Molecular Weight |
307.74 g/mol |
IUPAC Name |
6-chloro-3-(6-phenylpyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C16H10ClN5/c17-14-9-10-15-19-20-16(22(15)21-14)13-8-4-7-12(18-13)11-5-2-1-3-6-11/h1-10H |
InChI Key |
ZYWUAQJBFUNDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC=C2)C3=NN=C4N3N=C(C=C4)Cl |
Origin of Product |
United States |
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